molecular formula C18H14ClFN2O2 B2450796 Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207009-70-8

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2450796
CAS No.: 1207009-70-8
M. Wt: 344.77
InChI Key: CEYLPCUZPMYCGG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a morpholine ring, a benzyl group, a phenoxypyrazine moiety, and a thioacetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-morpholinebenzyl chloride with a suitable base.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the benzyl intermediate with 2-chloro-N-(3-phenoxypyrazin-2-yl)acetamide under basic conditions.

    Final Coupling: The final compound is obtained by coupling the thioacetamide intermediate with the benzyl intermediate under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate: can be compared with other thioacetamides, morpholine derivatives, and pyrazine-containing compounds.

Uniqueness

  • The unique combination of the morpholine ring, benzyl group, phenoxypyrazine moiety, and thioacetamide linkage gives this compound distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological activity. The structural formula can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14ClFNO2
  • Molecular Weight: 303.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The fluoro group enhances binding affinity to target enzymes, while the quinoline structure contributes to stability and reactivity.

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and folate metabolism, respectively.
  • Antimicrobial Activity: It exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antimicrobial Activity

Research has demonstrated the compound's effectiveness against various microorganisms. The minimum inhibitory concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)MBC (µg/mL)Remarks
Staphylococcus aureus0.250.5Effective against biofilm formation
Escherichia coli0.51Synergistic effect with Ciprofloxacin
Candida albicans0.751.5Moderate antifungal activity

These results suggest that this compound is a promising candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Antibacterial Efficacy : A study published in ACS Omega evaluated various derivatives of quinoline compounds, including this compound. The compound demonstrated significant antibacterial activity with an MIC as low as 0.22 µg/mL against Staphylococcus epidermidis .
  • Synergistic Effects : In combination studies, this compound showed enhanced efficacy when used alongside established antibiotics like Ciprofloxacin and antifungals like Ketoconazole, reducing their MICs significantly .

Toxicity Profile

Toxicity assessments reveal that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to standard cytotoxic agents . Furthermore, cytotoxicity tests showed IC50 values greater than 60 µM, suggesting non-cytotoxicity at therapeutic concentrations.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-6-7-11(8-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLPCUZPMYCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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